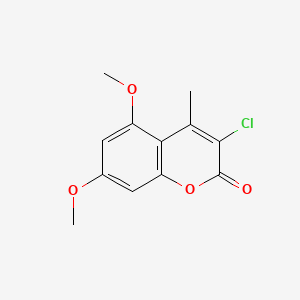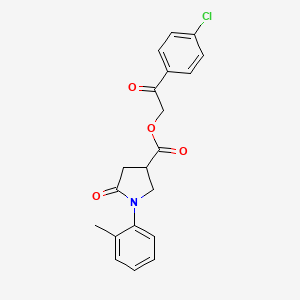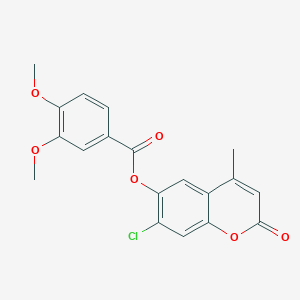
3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one can be achieved through various methods, including the Pechmann condensation, Knoevenagel condensation, and other classical organic reactions. One common method involves the condensation of 3-chloro-4-methylphenol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to form the chromen-2-one core. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution with amines can produce amino derivatives .
Applications De Recherche Scientifique
3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest for developing new therapeutic agents.
Medicine: Research into its potential as an anti-inflammatory, anticoagulant, and antiviral agent is ongoing.
Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. Its anticancer properties could be due to the induction of apoptosis (programmed cell death) in cancer cells or inhibition of cell proliferation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-methylcoumarin: Another coumarin derivative with similar structural features but lacking the chlorine and methoxy groups.
4-methyl-7-hydroxycoumarin: Similar core structure but with different substituents, leading to distinct chemical and biological properties.
6,7-dimethoxycoumarin: Shares the methoxy groups but lacks the chlorine and methyl groups.
Uniqueness
3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activities. The presence of the chlorine atom, in particular, can enhance its antimicrobial properties and influence its interactions with biological targets .
Propriétés
Formule moléculaire |
C12H11ClO4 |
|---|---|
Poids moléculaire |
254.66 g/mol |
Nom IUPAC |
3-chloro-5,7-dimethoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C12H11ClO4/c1-6-10-8(16-3)4-7(15-2)5-9(10)17-12(14)11(6)13/h4-5H,1-3H3 |
Clé InChI |
GJNSAJDHVCGBMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-1-[(1S,2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-YL]-1H-pyrazole-4-carboxylate](/img/structure/B14948066.png)
![6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one](/img/structure/B14948074.png)

![N-(1,3'-diacetyl-5-ethoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B14948091.png)
![2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14948097.png)
![N-benzyl-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B14948118.png)
![3-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(2,3,4,5-tetrafluorobenzyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948119.png)
![2-{4-[(1E)-N-{[(3-bromophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14948132.png)
![1-({[(2E)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene]amino}oxy)ethanone](/img/structure/B14948133.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile](/img/structure/B14948136.png)
![ethyl 4-({(2Z)-3-[2-(4-chlorophenyl)ethyl]-6-[(2,4-dimethylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948152.png)
![2,5-Bis(4-ethoxy-3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14948157.png)
![Bis[3-(diethylamino)propyl] 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B14948158.png)

